- Application of propiophenone rearrangement by 1,2-aryl shift in poly[styrene(iodosodiacetate)], Huaxue Shiji, 2006, 28(7), 426-428

Cas no 938-94-3 (2-(p-Tolyl)propionic Acid)

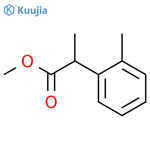

L'acido 2-(p-tolil)propionico è un composto organico appartenente alla classe degli acidi carbossilici aromatici, caratterizzato dalla presenza di un gruppo metile in posizione para sull'anello benzenico e da una catena propionica in posizione 2. Questo acido trova applicazione come intermedio sintetico in chimica farmaceutica e nella produzione di materiali specializzati. La sua struttura chimica offre una buona stabilità termica e reattività selettiva, rendendolo utile in reazioni di condensazione e formazione di legami carbonio-carbonio. La presenza del gruppo metile conferisce proprietà lipofile moderate, influenzandone la solubilità e la compatibilità con sistemi organici. In ambito di ricerca, viene utilizzato per lo studio di derivati farmacologicamente attivi, grazie alla sua versatilità come precursore chimico.

2-(p-Tolyl)propionic Acid structure

Nome del prodotto:2-(p-Tolyl)propionic Acid

2-(p-Tolyl)propionic Acid Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-(4-Methylphenyl)propanoic acid

- 2-(4-Methylphenyl) propionic acid

- IBUPROFEN IMP D

- IBUPROFEN IMPURITY D

- 4-METHYL-2-PHENYLPROPIONIC ACID

- ALPHA,4-DIMETHYLPHENYLACETIC ACID

- (2RS)-2-(4-METHYLPHENYL)PROPANOIC ACID

- 2-(p-Tolyl)propionic acid

- 2-(p-Tolyl)propionic

- 2-p-Tolylpropanoic acid

- 4-methyl-hydratropic acid

- Methylphenylpropinoic acid

- p-Methylhydratropic acid.

- p-Methylhydratropic acid

- 2-(4-Tolyl)propionic acid

- 2-(4-methylphenyl)propionic acid

- 2-(p-Tolyl)propanoic acid

- KDYOFXPLHVSIHS-UHFFFAOYSA-N

- Propanoic acid, 2-(4-methylphenyl)

- alpha,4-Dimethylbenzeneacetic acid

- 2-(4-Tolyl)propanoic acid

- (R)-2-(p-Tolyl)propanoic acid

- 4-methylhydratropic acid

- p-methylphenylpropionic acid

- 2-(p-tolyl)-propionic acid

- a,4-

- Hydratropic acid, p-methyl- (6CI, 7CI, 8CI)

- α,4-Dimethylbenzeneacetic acid (ACI)

- (±)-2-(p-Methylphenyl)propionic acid

- 2-(p-Methylphenyl)propionic acid

- 2-p-Tolylpropionic acid

- α-(p-Tolyl)propionic acid

- Ibuprofen Imp. D: (2RS)-2-(4-Methylphenyl)-propanoic Acid

- F19228

- Benzeneacetic acid, alpha,4-dimethyl-

- Q27251771

- alpha ,4-Dimethylphenylacetic acid

- DB-057444

- EN300-68757

- DTXSID50917912

- 938-94-3

- alpha,4-Dimethylphenylacetic acid, pharmaceutical impurity standard

- 1635C8OCXW

- MFCD01111378

- Ibuprofen EP Impurity D

- CHEMBL190275

- (2RS)-2-(4-Methylphenyl)propanoic Acid; Ibuprofen Imp. D (EP); Ibuprofen Impurity D

- ALPHA-(P-TOLYL)PROPIONIC ACID

- (S)-2-p-tolylpropanoic acid

- .ALPHA.,4-DIMETHYLBENZENEACETIC ACID

- Z792377274

- a,4-Dimethylphenylacetic acid

- alpha,4-Dimethylphenylacetic acid, 97%

- IBUPROFEN IMPURITY D (EP IMPURITY)

- SCHEMBL349312

- AKOS004906184

- BDBM50250131

- AS-16020

- .ALPHA.-(P-TOLYL)PROPIONIC ACID

- IBUPROFEN IMPURITY D [EP IMPURITY]

- SY023256

- CS-0097754

- UNII-1635C8OCXW

- (+/-)-2-(P-METHYLPHENYL)PROPIONIC ACID

- BENZENEACETIC ACID, .ALPHA.,4-DIMETHYL-

- J-506064

- 2-(4'-Methylphenyl)propionic acid

- 2-(p-Tolyl)propionic Acid

-

- MDL: MFCD01111378

- Inchi: 1S/C10H12O2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)

- Chiave InChI: KDYOFXPLHVSIHS-UHFFFAOYSA-N

- Sorrisi: O=C(C(C)C1C=CC(C)=CC=1)O

Proprietà calcolate

- Massa esatta: 164.08400

- Massa monoisotopica: 164.084

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 12

- Conta legami ruotabili: 2

- Complessità: 157

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 1

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conta Tautomer: niente

- Superficie polare topologica: 37.3

- Carica superficiale: 0

- XLogP3: 2.3

Proprietà sperimentali

- Colore/forma: Liquido giallo trasparente

- Densità: 1.0041 (rough estimate)

- Punto di fusione: 37-42 °C (lit.)

- Punto di ebollizione: 231.67°C (rough estimate)

- Punto di infiammabilità: Fahrenheit: 230 ° f

Celsius: 110 ° c - Indice di rifrazione: 1.518-1.52

- PSA: 37.30000

- LogP: 2.18310

- Pressione di vapore: 0.0±0.6 mmHg at 25°C

- Solubilità: Non determinato

2-(p-Tolyl)propionic Acid Informazioni sulla sicurezza

-

Simbolo:

- Parola segnale:Warning

- Dichiarazione di pericolo: H315-H319-H335

- Dichiarazione di avvertimento: P261-P305+P351+P338

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Codice categoria di pericolo: 36/37/38

- Istruzioni di sicurezza: S26-S36

-

Identificazione dei materiali pericolosi:

- Frasi di rischio:R36/37/38

- Condizioni di conservazione:Store at room temperature

2-(p-Tolyl)propionic Acid Dati doganali

- CODICE SA:2916399090

- Dati doganali:

Codice doganale cinese:

2916399090Panoramica:

2916399090 Altri acidi monocarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

Elementi di dichiarazione:

Acido acrilico\Acrilati o esteri devono essere imballati chiaramente

Riassunto:

2916399090 altri acidi monocarbossilici aromatici, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

2-(p-Tolyl)propionic Acid Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-68757-50.0g |

2-(4-methylphenyl)propanoic acid |

938-94-3 | 95.0% | 50.0g |

$68.0 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P66030-500g |

2-(p-Tolyl)propanoic acid |

938-94-3 | 500g |

¥1076.0 | 2021-09-08 | ||

| eNovation Chemicals LLC | D519662-25g |

2-(4-Methylphenyl)propanoic acid |

938-94-3 | 97% | 25g |

$265 | 2024-05-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1168394-25g |

2-(p-Tolyl)propanoic acid |

938-94-3 | 98% | 25g |

¥65.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1168394-500g |

2-(p-Tolyl)propanoic acid |

938-94-3 | 98% | 500g |

¥897.00 | 2024-04-24 | |

| Key Organics Ltd | TS-03572-20MG |

(2R)-2-(4-methylphenyl)propanoic acid |

938-94-3 | >97% | 20mg |

£76.00 | 2023-04-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UH591-100g |

2-(p-Tolyl)propionic Acid |

938-94-3 | 98% | 100g |

386.0CNY | 2021-07-10 | |

| Fluorochem | 065857-25g |

2-(4-Methylphenyl)propanoic acid |

938-94-3 | 98% | 25g |

£17.00 | 2022-03-01 | |

| eNovation Chemicals LLC | D519662-100g |

2-(4-Methylphenyl)propanoic acid |

938-94-3 | 97% | 100g |

$315 | 2024-05-24 | |

| TRC | T536780-1g |

2-(p-Tolyl)propionic Acid |

938-94-3 | 1g |

$ 85.00 | 2023-09-05 |

2-(p-Tolyl)propionic Acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 5 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5 - 8.5; pH 1 - 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5 - 8.5; pH 1 - 2

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Water ; 8 - 10 h, 100 - 105 °C; 105 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt

Riferimento

- Method for synthesizing 2-(4-bromomethylphenyl)propionic acid, China, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Water ; 8 - 10 h, 100 - 105 °C; 105 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt

Riferimento

- New synthetic method of loxoprofen sodium, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(1), 25-28

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Hydrogen iodide Solvents: Water ; 20 h, 90 °C; 90 °C → rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.3 Reagents: Hydrogen ion Solvents: Water ; pH 2, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.3 Reagents: Hydrogen ion Solvents: Water ; pH 2, rt

Riferimento

- Facile one-pot preparation of 2-arylpropionic and arylacetic acids from cyanohydrins by treatment with aqueous HI, Tetrahedron, 2009, 65(10), 2015-2021

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; 60 - 65 °C

1.2 Solvents: Tetrahydrofuran ; 60 - 65 °C; 1 h, 60 - 65 °C; 12 h, 60 - 65 °C; 65 °C → 25 °C

1.3 20 - 25 °C; 6 - 8 h, 20 - 25 °C

1.2 Solvents: Tetrahydrofuran ; 60 - 65 °C; 1 h, 60 - 65 °C; 12 h, 60 - 65 °C; 65 °C → 25 °C

1.3 20 - 25 °C; 6 - 8 h, 20 - 25 °C

Riferimento

- Process for preparing 2-(4-bromomethyl) phenylpropionic acid, China, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Acetic anhydride , Lithium chloride Catalysts: Palladium chloride , Diphenyl(2′,4′,6′-trimethoxy[1,1′-biphenyl]-2-yl)phosphine Solvents: 1,4-Dioxane ; 24 h, 70 °C

Riferimento

- Method for preparing branched carboxylic acid compound with palladium chloride as catalyst, China, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Acetone , Water ; overnight, rt

Riferimento

- Concise Synthesis of 2-Arylpropanoic Acids and Study of Unprecedented Reduction of 3-Hydroxy-2-arylpropenoic Acid Ethyl Ester to 2-Arylpropenoic Acid Ethyl Ester by BH3-THF, Helvetica Chimica Acta, 2015, 98(9), 1273-1286

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Phenylsilane Catalysts: 2455409-80-8 Solvents: Tetrahydrofuran ; 2 h, 23 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C

Riferimento

- 1,3,2-Diazaphospholenes Catalyze the Conjugate Reduction of Substituted Acrylic Acids, ChemCatChem, 2020, 12(17), 4262-4266

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 3 h, rt → reflux

1.2 Reagents: Sulfuric acid Solvents: Water ; pH 4, cooled

1.2 Reagents: Sulfuric acid Solvents: Water ; pH 4, cooled

Riferimento

- Synthesis of 2-(4-methylphenyl)-propionate by coupling of methyl phenyl Grignard reagent and 2-substituted propionate, China, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Catalysts: Acetic anhydride , Palladium diacetate , Tris[4-(trifluoromethyl)phenyl]phosphine Solvents: Toluene ; 48 h, 65 °C

Riferimento

- A Ligand-Directed Catalytic Regioselective Hydrocarboxylation of Aryl Olefins with Pd and Formic Acid, Organic Letters, 2017, 19(7), 1748-1751

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water ; 5 h, 125 - 130 °C; 130 °C → 40 °C

1.2 Reagents: Water

1.3 Reagents: Potassium hydroxide Solvents: Water ; pH 10

1.2 Reagents: Water

1.3 Reagents: Potassium hydroxide Solvents: Water ; pH 10

Riferimento

- Synthesis of 2-(4-bromomethylphenyl)propionic acid and ester, Huaxue Shiji, 2011, 33(4), 356-358

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Water

Riferimento

- Application of oxidative aryl migration in organoselenium and -tellurium compounds to the synthesis of 2-arylpropanoic acids, Journal of the Chemical Society, 1986, (11), 1983-7

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Acetic anhydride , Lithium chloride Catalysts: Palladium chloride , Diphenyl(2′,4′,6′-trimethoxy[1,1′-biphenyl]-2-yl)phosphine Solvents: 1,4-Dioxane ; 24 h, 70 °C

Riferimento

- Pd-Catalyzed Regioselective Branched Hydrocarboxylation of Terminal Olefins with Formic Acid, Organic Letters, 2022, 24(3), 886-891

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Water ; 8 h, reflux; reflux → rt

1.2 Reagents: Sulfuric acid ; pH 2 - 3

1.2 Reagents: Sulfuric acid ; pH 2 - 3

Riferimento

- Process for preparation of loxoprofen sodium, China, , ,

Metodo di produzione 15

Condizioni di reazione

1.1 Solvents: Water ; 16 h, pH 8, 30 °C

Riferimento

- Enantioselective hydrolysis of racemic ibuprofen amide to S-(+)-ibuprofen by Rhodococcus AJ270, Enzyme and Microbial Technology, 1999, 24, 160-163

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Water Catalysts: Triphenylphosphine , Palladium diacetate , Iron chloride (FeCl3) Solvents: 1,4-Dioxane ; 10 - 15 h, 50 bar, 80 °C

Riferimento

- Regioselectivity inversion tuned by iron(III) salts in palladium-catalyzed carbonylations, Chemical Communications (Cambridge, 2018, 54(32), 3967-3970

Metodo di produzione 17

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water

1.2 16 h, 600 psi, 80 °C

1.2 16 h, 600 psi, 80 °C

Riferimento

- Effect of heteropoly acids on the hydrocarboxylation of styrene: comparative study on hydrocarboxylation and hydroesterification reactions, Reaction Kinetics and Catalysis Letters, 2002, 77(2), 227-236

Metodo di produzione 18

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 6 h, reflux

Riferimento

- Synthesis of 2-[4-(bromomethyl)phenyl]propionic acid via iodine-catalyzed aryl rearrangement, Jingxi Huagong, 2006, 23(6), 613-614

Metodo di produzione 19

Condizioni di reazione

1.1 Reagents: p-Toluenesulfonic acid , Lithium chloride , Water Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Methyl ethyl ketone

1.2 -

1.2 -

Riferimento

- Carbonylation of Vinyl Aromatics: Convenient Regioselective Synthesis of 2-Arylpropanoic Acids, Organic Letters, 1999, 1(3), 459-461

Metodo di produzione 20

Condizioni di reazione

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 20 - 25 °C; 25 °C → 30 °C; 30 °C → 0 °C; -5 - 5 °C; 1.5 h, -5 - 5 °C

1.2 0 - 5 °C

1.3 Solvents: Water ; 0 - 5 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6, 0 - 5 °C

1.5 Reagents: Sodium hydroxide Solvents: Water ; 10 min, 20 - 25 °C

1.2 0 - 5 °C

1.3 Solvents: Water ; 0 - 5 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6, 0 - 5 °C

1.5 Reagents: Sodium hydroxide Solvents: Water ; 10 min, 20 - 25 °C

Riferimento

- Process for preparation of loxoprofen sodium, China, , ,

2-(p-Tolyl)propionic Acid Raw materials

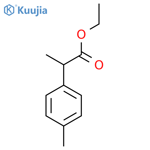

- methyl 2-(4-methylphenyl)propanoate

- Ethyl 2-(4-methylphenyl)propanoate

- Benzeneacetonitrile, α-hydroxy-α,4-dimethyl-

- 1-(1-chloroethyl)-4-methylbenzene

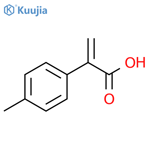

- Benzeneacetic acid, 4-methyl-α-methylene-

- Benzeneacetamide, -alpha-,4-dimethyl-

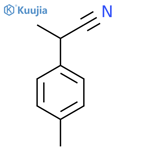

- 2-(4-methylphenyl)propanenitrile

- Benzeneacetic acid, α,4-dimethyl-, 2-hydroxyethyl ester

2-(p-Tolyl)propionic Acid Preparation Products

2-(p-Tolyl)propionic Acid Fornitori

Shanghai Jinhuan Chemical CO., LTD.

Membro d'oro

(CAS:938-94-3)2-p-Tolylpropanoic acid

Numero d'ordine:JH063

Stato delle scorte:in Stock

Quantità:25kg

Purezza:98.00%

Informazioni sui prezzi Ultimo aggiornamento:Monday, 8 January 2024 17:37

Prezzo ($): negotiated

Shanghai Jinhuan Chemical CO., LTD.

Membro d'oro

(CAS:938-94-3)2-p-Tolylpropanoic acid

Numero d'ordine:JH254

Stato delle scorte:in Stock

Quantità:25kg

Purezza:95.00%

Informazioni sui prezzi Ultimo aggiornamento:Monday, 8 January 2024 17:37

Prezzo ($): negotiated

Jiangsu Xinsu New Materials Co., Ltd

Membro d'oro

(CAS:938-94-3)

Numero d'ordine:SFD1189

Stato delle scorte:

Quantità:25KG,200KG,1000KG

Purezza:99%

Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 11 December 2024 17:02

Prezzo ($):

2-(p-Tolyl)propionic Acid Letteratura correlata

-

A. Cousen J. Chem. Soc. Abstr. 1924 126 i1025

-

Yi-Jun Zhao,Li-Rong Yang,Le-Ting Wang,Ying Wang,Jia-Xing Lu,Huan Wang Catal. Sci. Technol. 2022 12 2887

938-94-3 (2-(p-Tolyl)propionic Acid) Prodotti correlati

- 552-63-6(Tropic acid)

- 595-91-5(2,2,2-Triphenylacetic Acid)

- 7782-24-3((2S)-2-phenylpropanoic acid)

- 529-64-6(DL-Tropic acid)

- 117-34-0(2,2-diphenylacetic acid)

- 7782-26-5((R)-(-)-2-Phenylpropionic acid)

- 2613-89-0(Phenylmalonic acid)

- 826-55-1(2-methyl-2-phenylpropanoic acid)

- 492-37-5(2-Phenylpropionic acid)

- 15687-27-1(Ibuprofen)

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

(CAS:938-94-3)2-(4-Methylphenyl)propanoic acid

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:938-94-3)2-(p-Tolyl)propionic Acid

Purezza:99%

Quantità:500g

Prezzo ($):176.0